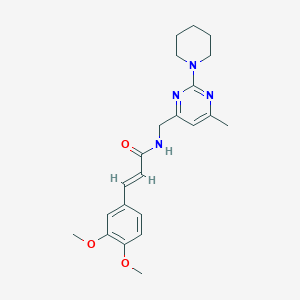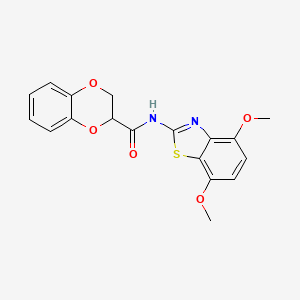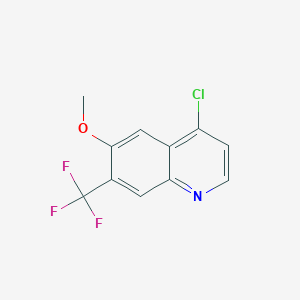
3,5-Dimethyl-1-(phenylsulfonyl)-4-(piperidylsulfonyl)pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-1-(phenylsulfonyl)-4-(piperidylsulfonyl)pyrazole is a useful research compound. Its molecular formula is C16H21N3O4S2 and its molecular weight is 383.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Evaluation
A study by Alsaedi, Farghaly, and Shaaban (2019) synthesized a novel series of pyrazolopyrimidine ring systems, incorporating phenylsulfonyl moiety, and evaluated their antimicrobial activities. Some derivatives exhibited significant antimicrobial activity, surpassing that of reference drugs. This suggests potential applications in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).
Green Mechanochemical Synthesis
Saeed and Channar (2017) reported the synthesis of 3,5-dimethyl-4-(arylsulfanyl)pyrazoles through a solvent-free, mechanochemical method, indicating an environmentally friendly approach to synthesizing pyrazole derivatives. This method could potentially be applied to the synthesis of 3,5-Dimethyl-1-(phenylsulfonyl)-4-(piperidylsulfonyl)pyrazole, emphasizing sustainability in chemical synthesis (Saeed & Channar, 2017).
Anticancer and Antimalarial Agents
Quirante et al. (2011) explored Pt(II) and Pd(II) complexes with 1H-pyrazole derivatives as ligands, evaluating their in vitro antimalarial and cytotoxic activities against various cancer cell lines. The study highlights the potential of pyrazole derivatives in developing novel anticancer and antimalarial agents, suggesting similar applications for this compound (Quirante et al., 2011).
Molecular Structure Investigations
Shawish et al. (2021) synthesized new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties and conducted molecular structure investigations using X-ray crystallography, Hirshfeld, and DFT calculations. This study underscores the importance of structural analysis in understanding the properties and potential applications of pyrazole derivatives (Shawish et al., 2021).
Optical Properties of Organic Nanoparticles
A study by Fu and Yao (2001) on the size effects on the optical properties of organic nanoparticles, specifically 1-phenyl-3-((dimethylamino)styryl)-5-((dimethylamino)phenyl)-2-pyrazoline, revealed special size dependence in optical properties. This research could inform the development of optical materials based on this compound, particularly in nanotechnology applications (Fu & Yao, 2001).
Propriétés
IUPAC Name |
1-[1-(benzenesulfonyl)-3,5-dimethylpyrazol-4-yl]sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S2/c1-13-16(25(22,23)18-11-7-4-8-12-18)14(2)19(17-13)24(20,21)15-9-5-3-6-10-15/h3,5-6,9-10H,4,7-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDSLCTVSJSSES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC=CC=C2)C)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-ethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2524658.png)
![Methyl 5-[(5-fluorosulfonyloxypyridine-3-carbonyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B2524659.png)


![N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2524663.png)

![Ethyl 1-(4-bromophenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B2524669.png)
![2-Chloro-N-[[2-[(4-chlorophenyl)methyl]-1,3-thiazol-4-yl]methyl]acetamide](/img/structure/B2524670.png)
![1-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]methyl}-1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione](/img/structure/B2524671.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide](/img/structure/B2524672.png)
![9-(4-Chlorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2524673.png)
![1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]butan-1-amine dihydrochloride](/img/structure/B2524677.png)


